![molecular formula C21H15ClFN3O2S B2835239 N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207013-22-6](/img/structure/B2835239.png)

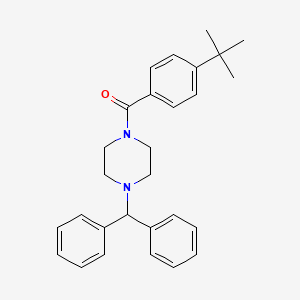

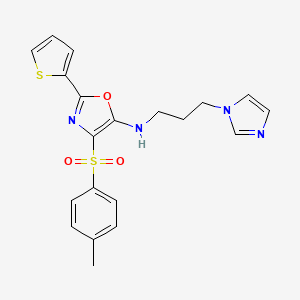

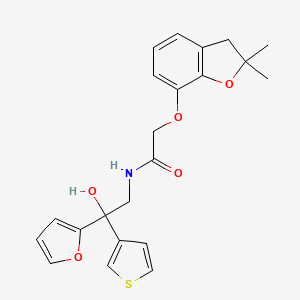

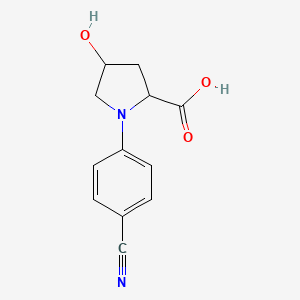

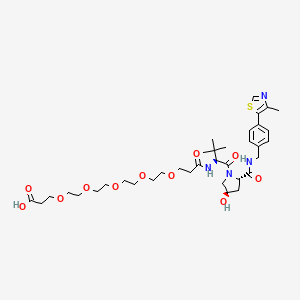

N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O2S and its molecular weight is 427.88. The purity is usually 95%.

BenchChem offers high-quality N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study explored the synthesis of novel thienopyrimidine linked rhodanine derivatives and their antimicrobial activity. These derivatives, synthesized through a condensation reaction of thienopyrimidin-2-thioxothiazolidin-4-one derivative with various 2-chloro-N-phenylacetamides, exhibited notable antibacterial potency against strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) ranging from 3.25 to 6.25 μg/mL. Additionally, certain compounds demonstrated antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans, comparable to the standard Fluconazole, suggesting their potential as antimicrobial agents (Kerru et al., 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency

Another study focused on the synthesis of bioactive benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds exhibited good light-harvesting efficiency (LHE) and favorable free energy for electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking with Cyclooxygenase 1 (COX1) suggested potential bioactivity, with one compound displaying the best binding affinity, indicating potential for further exploration in drug design (Mary et al., 2020).

Molecular Docking and Anticancer Activity

Further research synthesized a compound through a series of reactions, which was then characterized and analyzed for its anticancer activity through in silico modeling targeting the VEGFr receptor. The compound's crystal structure was determined, and it exhibited significant interactions indicative of its potential as an anticancer agent, further supported by molecular docking studies (Sharma et al., 2018).

Antiviral Activity and Molecular Interactions

Another significant study synthesized and characterized a novel antiviral molecule, providing insights into its structure and interactions through various spectroscopic methods. The analysis highlighted its potential antiviral efficacy against SARS-CoV-2, supported by docking studies indicating a strong interaction with the virus's protease. This research offers a promising avenue for the development of antiviral therapeutics (Mary et al., 2020).

TSPO Ligands and Neuroinflammation PET Imaging

In the field of neurology, a novel series of pyrazolo[1,5-a]pyrimidines, closely related to a specific compound, were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, particularly effective in radiolabeling for PET imaging, demonstrated high affinity and selectivity for TSPO, providing valuable tools for the in vivo study of neuroinflammation and potentially aiding in the diagnosis of neurodegenerative disorders (Damont et al., 2015).

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN3O2S/c22-17-4-2-1-3-14(17)9-24-18(27)10-26-12-25-19-16(11-29-20(19)21(26)28)13-5-7-15(23)8-6-13/h1-8,11-12H,9-10H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLXPCRGBRJEHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2835159.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2835168.png)

![[(3S,6R)-6-methylpiperidin-3-yl]methanol](/img/structure/B2835169.png)

![N-(2,6-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2835170.png)

![methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2835175.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835176.png)